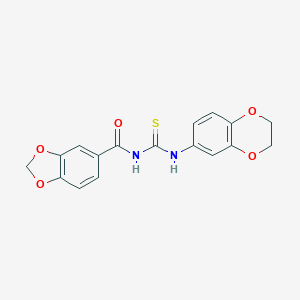![molecular formula C20H13BrClN3O2 B278374 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B278374.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide, also known as BPA, is a chemical compound that has been widely studied in scientific research. BPA belongs to the class of benzoxazole compounds and has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide is not fully understood. However, it has been suggested that N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide may act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the activity of enzymes involved in inflammation. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has also been found to induce apoptosis in cancer cells and inhibit their growth. In addition, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been shown to have potential neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide in lab experiments is its potential applications in various fields such as medicine, pharmacology, and biochemistry. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties, as well as potential neuroprotective effects. However, one of the limitations of using N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide.
将来の方向性
There are several future directions for the study of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide. One of the areas of research is the development of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide-based fluorescent probes for biochemistry applications. Further studies are also needed to determine the mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide and its potential side effects.
合成法
The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide involves the reaction of 5-bromopyridin-3-amine with 2-aminobenzoic acid in the presence of phosphorus oxychloride to form 2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carbonyl chloride. This intermediate is then reacted with 4-chlorophenylacetic acid in the presence of triethylamine to yield N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide.
科学的研究の応用
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been studied extensively for its potential applications in various fields. In pharmacology, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide has been studied for its potential use as a fluorescent probe in biochemistry.
特性
製品名 |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide |
|---|---|
分子式 |
C20H13BrClN3O2 |
分子量 |
442.7 g/mol |
IUPAC名 |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H13BrClN3O2/c21-14-8-13(10-23-11-14)20-25-17-9-16(5-6-18(17)27-20)24-19(26)7-12-1-3-15(22)4-2-12/h1-6,8-11H,7H2,(H,24,26) |
InChIキー |
YIMLTNRYPJOBQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
正規SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)


![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)
![2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B278313.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)
